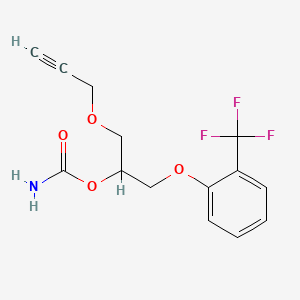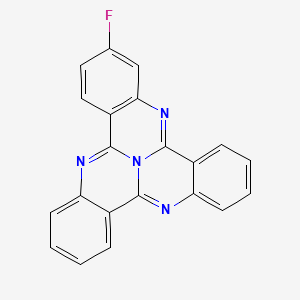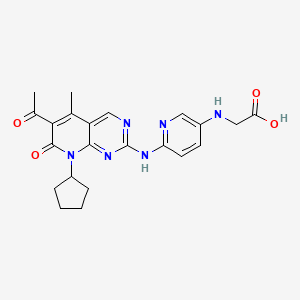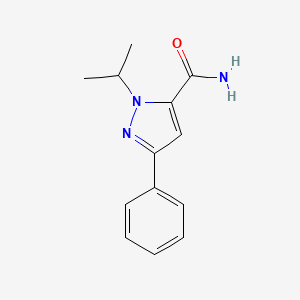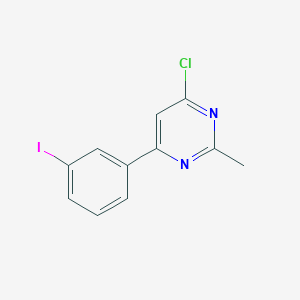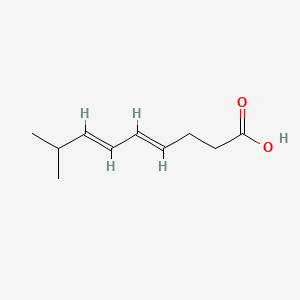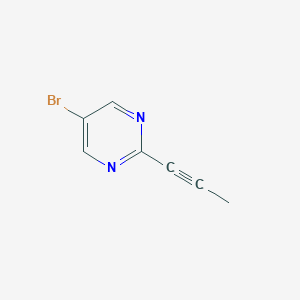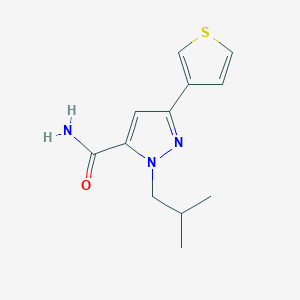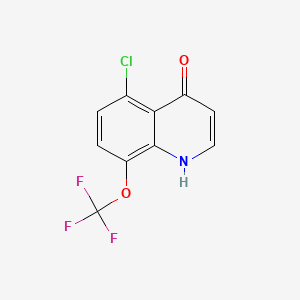
5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one: is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one typically involves the introduction of the chloro and trifluoromethoxy groups onto the quinoline core. One common method involves the reaction of 5-chloroquinolin-4(1H)-one with trifluoromethoxy-containing reagents under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloro group in 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline core can participate in oxidation and reduction reactions, leading to various derivatives with altered electronic properties.
Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound is no exception. It is investigated for its ability to inhibit various biological targets.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It is studied for its efficacy in treating diseases such as malaria, cancer, and bacterial infections. Its unique structure allows for the design of novel drugs with improved potency and selectivity.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its chemical stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes or receptors that are crucial for the survival and proliferation of pathogens or cancer cells. The compound’s trifluoromethoxy group enhances its binding affinity and selectivity towards these targets, leading to potent biological effects.
Comparaison Avec Des Composés Similaires
- 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
- 5-Chloro-8-(trifluoromethyl)quinolin-4-ol
Comparison: Compared to similar compounds, 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one stands out due to its trifluoromethoxy group. This functional group imparts unique electronic and steric properties, enhancing the compound’s reactivity and biological activity. The presence of the chloro group also allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C10H5ClF3NO2 |
|---|---|
Poids moléculaire |
263.60 g/mol |
Nom IUPAC |
5-chloro-8-(trifluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H5ClF3NO2/c11-5-1-2-7(17-10(12,13)14)9-8(5)6(16)3-4-15-9/h1-4H,(H,15,16) |
Clé InChI |
NCPLWJFYAKFLBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=O)C=CNC2=C1OC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13425797.png)
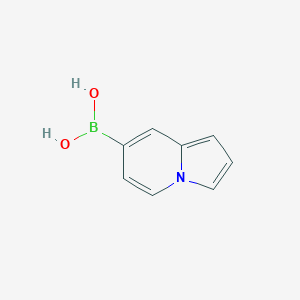
![N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425804.png)
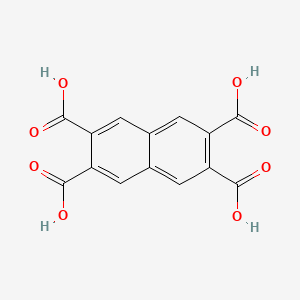
![1-[5-(2-fluorophenyl)-1-(1,2,3,4-tetrahydropyridin-5-ylsulfonyl)pyrrol-3-yl]-N-methylmethanamine](/img/structure/B13425806.png)
